![molecular formula C21H16BrNO6 B4018292 5-bromo-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4018292.png)
5-bromo-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one
Description
This compound belongs to a class of organic compounds that exhibit interesting chemical and physical properties. These types of compounds are often explored for their potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
- Synthesis and Spectral Analysis : Halim and Ibrahim (2022) conducted a study on the synthesis and spectral analysis of a novel compound, which involved ring-opening and ring closure reactions. They established the chemical structure based on elemental analysis and spectral data. The study provides insights into the chemical synthesis process and the analytical techniques used for characterizing such compounds (Halim & Ibrahim, 2022).
Molecular Structure Analysis
- Crystal Structure Analysis : The molecular structure of similar compounds has been confirmed through methods like X-ray crystallography. Studies like that of Manolov, Ströbele, and Meyer (2008) provide a detailed understanding of the crystal structure of related compounds (Manolov, Ströbele, & Meyer, 2008).
Chemical Reactions and Properties
- Chemical Reactions and Electrocatalysis : Vafajoo et al. (2014) discussed the electrocatalytic multicomponent assembling of aldehydes and similar compounds, providing an efficient approach to synthesize derivatives with notable chemical properties (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).
Physical Properties Analysis
- Thermodynamic Properties : The thermodynamic properties of similar compounds, like stability and energy parameters, have been studied and compared with other structures, as in the research by Halim and Ibrahim (2022) (Halim & Ibrahim, 2022).
Chemical Properties Analysis
- Spectroscopy and Electrochemistry : The study of spectroscopy and electrochemistry of similar compounds provides valuable information about their chemical properties, as explored by Hamdi, Passarelli, and Romerosa (2011) (Hamdi, Passarelli, & Romerosa, 2011).
properties
IUPAC Name |
5-bromo-3-hydroxy-3-[2-(8-methoxy-2-oxochromen-3-yl)-2-oxoethyl]-1-methylindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO6/c1-23-15-7-6-12(22)9-14(15)21(27,20(23)26)10-16(24)13-8-11-4-3-5-17(28-2)18(11)29-19(13)25/h3-9,27H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYAGYXKWUXLJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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